2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of aromatic carboxylic acids It features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and a methylpropanoic acid moiety at the 2 position
Mechanism of Action
Target of Action
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been reported to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for several neurotransmitters and hormones.
Mode of Action
Based on its structural similarity to other phenylpropanoic acids , it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase , it may influence the metabolism of aromatic amino acids and subsequently affect the synthesis of various neurotransmitters and hormones.
Pharmacokinetics
Similar compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been reported to lack data on absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance
Result of Action
Given its potential interaction with Aromatic-amino-acid aminotransferase , it may influence the levels of various neurotransmitters and hormones, potentially affecting neurological and endocrine functions.
Biochemical Analysis
Cellular Effects
The effects of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, certain short-chain fatty acid derivatives, which are structurally similar to this compound, have been shown to stimulate cell proliferation and induce the activation of specific signaling pathways such as STAT-5 . These effects highlight the potential of this compound in regulating cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s structure allows it to interact with aromatic-amino-acid aminotransferase, influencing its activity . Additionally, this compound can induce changes in gene expression, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds similar to this compound can undergo complex reactions during degradation, affecting their biochemical properties . Understanding these temporal effects is essential for optimizing the use of this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity. At higher doses, it may lead to adverse effects or toxicity. For example, studies on similar compounds have shown that their effects can be dose-dependent, with higher doses leading to increased toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized through pathways involving aromatic-amino-acid aminotransferase . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Understanding these interactions is crucial for determining the localization and accumulation of this compound within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid typically involves the alkylation of 3,4-diethoxybenzene with a suitable alkyl halide, followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 3,4-diethoxybenzene with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various aromatic compounds and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and analgesic effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Comparison with Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
3,4-Diethoxyphenethylamine: An analogue with an ethylamine group instead of a carboxylic acid.
3,4-Dimethoxyphenethylamine: Similar to 3,4-Diethoxyphenethylamine but with methoxy groups.
Uniqueness: 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both ethoxy groups and a methylpropanoic acid moiety, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-5-17-11-8-7-10(9-12(11)18-6-2)14(3,4)13(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTETWGOVNGTOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C(=O)O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.